molecular formula C12H10ClN5O B1490089 N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine CAS No. 1447607-39-7

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine

Cat. No. B1490089
CAS RN: 1447607-39-7
M. Wt: 275.69 g/mol
InChI Key: RFZVOZZHTZRZPA-UHFFFAOYSA-N
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Description

“N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” is a compound comprising a pyrimidinyl core . It is used in the treatment of neurological disorders, including FTLD-TDP, chronic traumatic encephalopathy, ALS, Alzheimer’s disease, LATE, or frontotemporal lobar degeneration .


Synthesis Analysis

The synthesis of this compound involves the Buchwald–Hartwig reaction, which is a carbon-nitrogen cross-coupling reaction . This reaction is vital in organic synthesis as it produces arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .


Chemical Reactions Analysis

The Buchwald–Hartwig reaction plays a significant role in the chemical reactions involving this compound . This reaction is used in the synthesis of heterocyclic compounds and the total synthesis of natural products .

Scientific Research Applications

Antifungal and Antibacterial Agents

Compounds containing the pyrimidine moiety, such as N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine , have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds have shown moderate to good in vitro antifungal activities against pathogens like Botrytis cinerea and Rhizoctonia solani. Notably, some derivatives exhibited EC50 values comparable to known antifungal agents .

Kinase Inhibition for Disease Treatment

The compound has been implicated in the inhibition of kinases, which are crucial in the treatment of proliferation and immunological disorders. It has potential applications in treating diseases related to the dysregulation of kinases, including EGFR, Alk, PDGFR, and BTK. These kinases are involved in various diseases, such as cancer, autoimmune diseases, and chronic inflammation .

Pesticide Development

In agriculture, derivatives of this compound are being explored for their use as pesticides. The focus is on developing more efficient and less toxic pesticides that can combat fungal and bacterial infections in crops .

Pharmaceutical Formulations

The compound’s derivatives are being studied for their solid forms and pharmaceutical compositions. These studies aim to create effective formulations for the treatment of various conditions, including tumors, inflammatory diseases, and autoimmune disorders .

Modulation of Immune Responses

Due to its role in kinase inhibition, the compound can modulate immune responses. This makes it a candidate for developing treatments for immunological conditions, such as psoriasis, rheumatoid arthritis, and lupus .

Cancer Therapy

The compound’s ability to modulate kinase activity positions it as a potential therapeutic agent in cancer treatment. It could be used to target specific pathways involved in cancer cell proliferation and survival .

Synthesis of Novel Compounds

The compound serves as a starting material or intermediate in the synthesis of novel compounds with potential therapeutic applications. The synthetic procedures involve condensation, acylation, and thioetherification reactions .

Research Tool in Molecular Biology

In molecular biology research, the compound can be used as a tool to study the function of kinases in cellular processes. It can help elucidate the mechanisms of action of kinases and their role in disease pathology .

Safety and Hazards

The safety data sheet for a similar compound, “(2-Chloro-5-Methoxy-pyriMidin-4-yl)-Methyl-aMine”, indicates that it is a substance with potential hazards . It is recommended to handle it with care, using personal protective equipment .

Future Directions

The future directions for “N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” could involve further exploration of its potential in treating neurological disorders . Additionally, the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .

properties

IUPAC Name

N-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZVOZZHTZRZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857346
Record name N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine

CAS RN

1447607-39-7
Record name N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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